Oxtriphylline

Descripción general

Descripción

It is the choline salt form of theophylline, which is released in the body and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . This compound is known for its ability to relax the smooth muscles of the bronchial airways and pulmonary blood vessels, thereby reducing airway responsiveness to various stimuli .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxtriphylline is synthesized by combining theophylline with choline. The reaction involves the formation of a salt between theophylline and choline, resulting in this compound. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the salt.

Industrial Production Methods: In industrial settings, this compound is produced by reacting theophylline with choline chloride in an aqueous solution. The mixture is then subjected to crystallization to obtain pure this compound. The process involves careful monitoring of temperature, pH, and concentration to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Oxtriphylline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Oxtriphylline exhibits several pharmacological effects that contribute to its therapeutic efficacy:

- Bronchodilation : It relaxes bronchial smooth muscles, facilitating easier airflow and improving respiratory function.

- Cardiac Stimulation : The compound enhances cardiac inotropy (force of contraction) and chronotropy (heart rate), which can be beneficial in certain clinical scenarios.

- Diuretic Effects : this compound promotes diuresis, aiding in fluid management in patients with specific conditions.

- CNS Stimulation : It stimulates the central nervous system, which may contribute to its overall therapeutic effects .

Asthma Management

This compound has been studied extensively for its role in asthma management. A study involving 50 asthmatic patients demonstrated that switching from traditional theophylline therapy to this compound was safe and effective. Patients maintained clinical stability throughout the study period, indicating that this compound can serve as a reliable alternative for long-term asthma management .

Comparison with Other Bronchodilators

Research indicates that this compound is more soluble and stable than aminophylline, leading to better absorption from the gastrointestinal tract and reduced gastric irritation. These properties make it a preferred choice for patients requiring bronchodilation .

Analytical Method Development

Recent advancements in analytical techniques have improved the quantification and analysis of this compound in pharmaceutical formulations. A study developed a robust reverse-phase high-performance liquid chromatography (HPLC) method to separate and quantify related compounds of this compound. This method allows for precise measurement of drug concentrations, ensuring quality control in pharmaceutical manufacturing .

Data Table: Comparison of this compound with Other Xanthines

| Property | This compound | Theophylline | Aminophylline |

|---|---|---|---|

| Solubility | High | Moderate | Low |

| Stability | High | Moderate | Low |

| Gastric Irritation | Low | Moderate | High |

| Bioavailability | Good | Variable | Poor |

| Therapeutic Range | 8-20 mcg/ml | 10-20 mcg/ml | 5-15 mcg/ml |

Study on Serum Theophylline Levels

A clinical study examined the relationship between oral doses of this compound and serum theophylline levels in patients with reversible airway obstruction. It was found that a daily dose of 800 mg of this compound produced therapeutic levels of theophylline in only a quarter of patients. A recommended starting dose of 15 to 20 mg/kg was suggested to achieve desired serum concentrations without significant toxicity .

Mecanismo De Acción

Oxtriphylline exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: By inhibiting phosphodiesterase, this compound increases the levels of cyclic AMP in smooth muscle cells, leading to bronchodilation.

Adenosine Receptor Blockade: It blocks adenosine receptors, preventing adenosine-mediated bronchoconstriction.

Histone Deacetylase Activation: this compound activates histone deacetylase, which plays a role in reducing the transcription of inflammatory genes

Comparación Con Compuestos Similares

Oxtriphylline is compared with other similar compounds such as:

Theophylline: Both this compound and theophylline are used as bronchodilators, but this compound is a choline salt form, which may offer better solubility and absorption.

Aminophylline: Aminophylline is another theophylline derivative, but it is an ethylenediamine salt, which can have different pharmacokinetic properties.

Uniqueness: this compound’s uniqueness lies in its combination with choline, which may enhance its solubility and absorption compared to other theophylline derivatives. This can potentially lead to more effective bronchodilation and better therapeutic outcomes .

Actividad Biológica

Oxtriphylline, a choline salt of theophylline, is primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by several pharmacological effects, including smooth muscle relaxation, diuresis, and modulation of inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

The primary mechanism through which this compound exerts its effects is the release of theophylline upon ingestion. Theophylline acts by:

- Relaxing Smooth Muscles : It relaxes bronchial and vascular smooth muscles, leading to bronchodilation and improved airflow in patients with obstructive airway diseases .

- Inhibiting Phosphodiesterase : Theophylline inhibits phosphodiesterase enzymes (PDE III and IV), which leads to increased levels of cyclic AMP (cAMP) in smooth muscle cells, promoting relaxation .

- Blocking Adenosine Receptors : It antagonizes adenosine A2B receptors, which are involved in bronchoconstriction, thereby reducing airway reactivity .

- Modulating Inflammatory Responses : Theophylline activates histone deacetylase enzymes that can suppress the transcription of pro-inflammatory genes .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : After oral administration, theophylline is rapidly absorbed, with peak plasma concentrations typically occurring within 4.7 to 9.6 hours depending on the formulation used .

- Protein Binding : Approximately 55% to 65% of the drug binds to plasma proteins at therapeutic concentrations (8 to 20 mcg/ml), suggesting minimal displacement interactions .

- Half-life : The mean plasma half-life of theophylline ranges from 3.0 to 9.5 hours in adults, allowing for steady-state concentrations to be achieved within 1 to 2 days .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy and safety profile of this compound compared to other xanthines such as aminophylline and doxofylline:

- A meta-analysis involving 998 COPD patients indicated that doxofylline exhibited superior efficacy and safety compared to aminophylline and theophylline. However, this compound remains a viable option due to its favorable absorption characteristics and reduced gastric irritation .

- Clinical trials have shown that this compound effectively improves forced expiratory volume (FEV1) and reduces dyspnea scores in patients with chronic respiratory conditions .

Case Studies

-

Chronic Bronchitis Management :

A case study involving patients with chronic bronchitis demonstrated significant improvements in lung function after treatment with this compound. Patients reported enhanced quality of life and reduced frequency of exacerbations over a treatment period of several months . -

Epilepsy Treatment :

In a separate study focusing on children with therapy-resistant epilepsy undergoing a ketogenic diet, this compound was evaluated for its potential effects on seizure frequency. Results indicated a notable reduction in interictal epileptiform discharges during sleep stages, suggesting possible neuroprotective effects .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Cardiac Arrhythmias : Laboratory studies have noted occurrences of cardiac arrhythmias in animal models, emphasizing the need for monitoring during treatment .

- Gastrointestinal Disturbances : Although less irritating than aminophylline, some patients may still experience gastrointestinal side effects .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Smooth muscle relaxation, PDE inhibition, adenosine receptor antagonism |

| Absorption | Rapidly absorbed; peak concentration at 4.7 - 9.6 hours |

| Protein Binding | 55% - 65% bound at therapeutic levels |

| Half-life | 3.0 - 9.5 hours |

| Efficacy | Improves FEV1; reduces dyspnea scores |

| Adverse Effects | Cardiac arrhythmias; gastrointestinal disturbances |

Propiedades

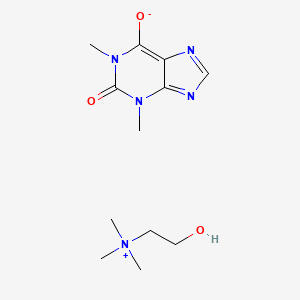

IUPAC Name |

1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELXOBIIIBLRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894867 | |

| Record name | Choline salt with theophylline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol and water. | |

| Record name | Oxtriphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Oxtriphylline is a choline salt of theophylline. After ingestion, theophylline is released from oxytriphylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin. | |

| Record name | Oxtriphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4499-40-5 | |

| Record name | Oxtriphylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxtriphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXTRIPHYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Choline salt with theophylline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline theophyllinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXTRIPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.